4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-nitrotoluene.
Formation of Pyrrole Ring: The nitro group is reduced to an amine, which then undergoes cyclization to form the pyrrole ring.
Methylation: The resulting intermediate is methylated at the nitrogen atom to introduce the methyl group at the 1-position.
Bromination: Finally, the compound is brominated at the 4-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrrolopyridine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: By targeting these molecular pathways, the compound can induce apoptosis in cancer cells, inhibit cell migration, and disrupt cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a similar structure but differs in the position of the methyl group.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolopyridine core but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 4-position and methyl group at the 1-position make it a versatile intermediate for further functionalization and derivatization.
Properties
CAS No. |
1369356-33-1 |
---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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